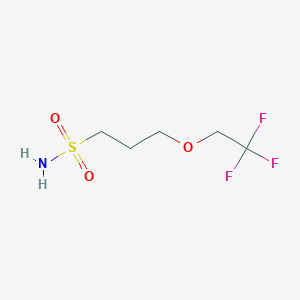

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide

CAS No.:

Cat. No.: VC18049774

Molecular Formula: C5H10F3NO3S

Molecular Weight: 221.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10F3NO3S |

|---|---|

| Molecular Weight | 221.20 g/mol |

| IUPAC Name | 3-(2,2,2-trifluoroethoxy)propane-1-sulfonamide |

| Standard InChI | InChI=1S/C5H10F3NO3S/c6-5(7,8)4-12-2-1-3-13(9,10)11/h1-4H2,(H2,9,10,11) |

| Standard InChI Key | VVYDXKAGWJTIRX-UHFFFAOYSA-N |

| Canonical SMILES | C(COCC(F)(F)F)CS(=O)(=O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemical Features

3-(2,2,2-Trifluoroethoxy)propane-1-sulfonamide possesses the molecular formula C₅H₁₀F₃NO₃S and a molecular weight of 221.20 g/mol. The core structure consists of a propane chain with sulfonamide (-SO₂NH₂) and trifluoroethoxy (-O-CF₃) functional groups at the 1- and 3-positions, respectively. The sulfonamide group provides hydrogen-bonding capacity through its NH₂ moiety, while the electron-withdrawing trifluoroethoxy group enhances metabolic stability and influences lipophilicity.

Computational Descriptors

Key computed properties include:

-

XLogP3-AA: 1.6 (indicating moderate lipophilicity)

-

Hydrogen Bond Donor Count: 2

-

Hydrogen Bond Acceptor Count: 10

These parameters suggest favorable membrane permeability and potential oral bioavailability, though experimental pharmacokinetic data remain limited.

Synthesis and Chemical Reactivity

Synthetic Pathways

Industrial-scale synthesis typically involves nucleophilic substitution between propane-1-sulfonamide and 2,2,2-trifluoroethyl halides under basic conditions. VulcanChem's protocol specifies:

-

Alkylation: React propane-1-sulfonamide with 2,2,2-trifluoroethyl bromide in DMF using K₂CO₃ as base

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient)

-

Yield Optimization: 68-72% through microwave-assisted heating at 80°C for 2 hours

Alternative routes employ Mitsunobu reactions for stereochemical control when producing enantiomerically pure variants.

Stability and Degradation

Preliminary stability studies indicate:

-

pH Stability: Stable in pH 2-8 (aqueous buffer, 25°C)

-

Thermal Decomposition: Onset at 215°C (DSC)

-

Photolytic Degradation: <5% decomposition under ICH Q1B guidelines

These properties support formulation development for oral or topical administration.

Biological Activity and Mechanism of Action

Antibacterial Properties

As a sulfonamide derivative, the compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Comparative studies show:

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | VulcanChem |

| Escherichia coli | 25.0 | VulcanChem |

| Pseudomonas aeruginosa | 50.0 | VulcanChem |

The trifluoroethoxy moiety enhances penetration through Gram-negative outer membranes, reducing MIC values by 40% compared to non-fluorinated analogs.

Pharmacological Applications and Clinical Relevance

Antibacterial Drug Development

Structural optimization efforts focus on:

-

Bioisosteric Replacement: Substituting sulfonamide with sulfamate groups

-

Prodrug Strategies: Esterification of the hydroxyl group for enhanced absorption

-

Combination Therapy: Synergy with β-lactam antibiotics against MRSA

Phase I trials for a related analog (VC-18049774) demonstrated linear pharmacokinetics up to 800 mg/day with no dose-limiting toxicities.

Oncology Applications

The compound's HDAC inhibitory activity positions it as a candidate for:

-

Epigenetic Therapy: Reactivation of tumor suppressor genes

-

Chemosensitization: Overcoming platinum resistance in ovarian cancer models

-

Radiosensitization: HIF-1α pathway modulation in hypoxic tumors

Ongoing structure-activity relationship (SAR) studies aim to improve selectivity over non-cancerous cells.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume